molecular formula C14H20N6O2S B2789594 ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine CAS No. 2034287-96-0

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine

Cat. No.: B2789594
CAS No.: 2034287-96-0
M. Wt: 336.41
InChI Key: GRTSKBSATUNZPJ-UHFFFAOYSA-N
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Description

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a molecule that has gained considerable attention in scientific research in recent years. This compound, also known by its molecular formula C14H20N6O2S and molecular weight of 336.41, is a heterocyclic compound containing both pyrazole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C . This reaction forms the intermediate compound, which is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.

    Other Pyrazine Derivatives: Compounds like 2-bromo-N-(pyrazol-5-yl)benzenesulfonamide share structural similarities with ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine.

Uniqueness

What sets this compound apart is its unique combination of pyrazole and pyrazine rings, along with the presence of a cyclopropyl group and a dimethylsulfamoylaminoethyl side chain. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)17-7-8-20-14(11-3-4-11)9-12(18-20)13-10-15-5-6-16-13/h5-6,9-11,17H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTSKBSATUNZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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